molecular formula C18H24N6 B10869571 2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine

2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine

Cat. No.: B10869571
M. Wt: 324.4 g/mol
InChI Key: SQHQOBKYQPPQMM-UHFFFAOYSA-N
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Description

N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolopyrimidine core, followed by the introduction of the pyridylmethyl group and the dimethylamine moiety. Common reagents used in these steps include various alkylating agents, reducing agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to fully reduced amine derivatives.

Scientific Research Applications

N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE shares structural similarities with other pyrrolopyrimidine derivatives.
  • Other compounds: Similar compounds include those with variations in the pyridylmethyl group or different substituents on the pyrrolopyrimidine core.

Uniqueness

What sets N-{2-[4-IMINO-5,6-DIMETHYL-3-(4-PYRIDYLMETHYL)-3,4-DIHYDRO-7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ETHYL}-N,N-DIMETHYLAMINE apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C18H24N6

Molecular Weight

324.4 g/mol

IUPAC Name

2-[4-imino-5,6-dimethyl-3-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-7-yl]-N,N-dimethylethanamine

InChI

InChI=1S/C18H24N6/c1-13-14(2)24(10-9-22(3)4)18-16(13)17(19)23(12-21-18)11-15-5-7-20-8-6-15/h5-8,12,19H,9-11H2,1-4H3

InChI Key

SQHQOBKYQPPQMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=NC=C3)CCN(C)C)C

Origin of Product

United States

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